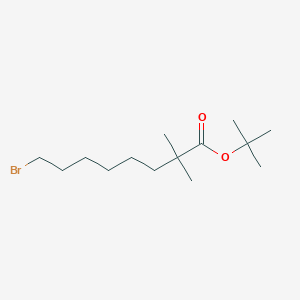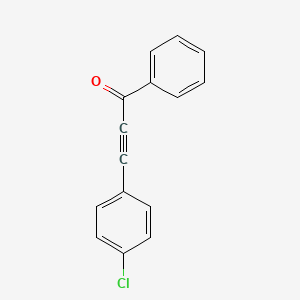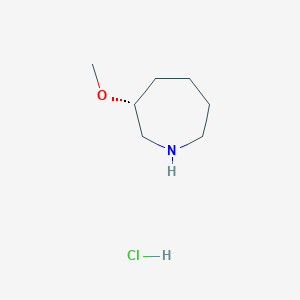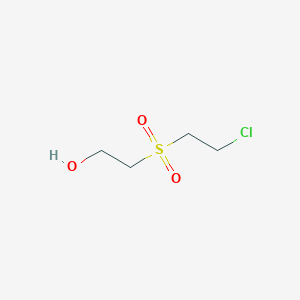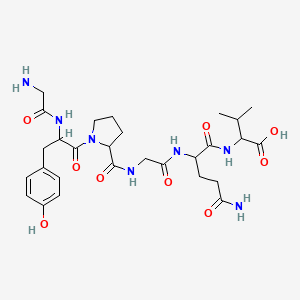
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine is a heterocyclic compound that features both an imidazole and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylpiperidine with an imidazole derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction pathways can significantly enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: N-bromosuccinimide, other halogenating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism by which 1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4,5-dihydro-1H-imidazol-2-yl)-piperidine: Lacks the methyl group on the piperidine ring, which may affect its binding properties and biological activity.
3-methylpiperidine: Does not contain the imidazole ring, limiting its potential interactions with biological targets.
Imidazole: A simpler structure that lacks the piperidine ring, which may reduce its specificity and binding affinity in certain applications.
Uniqueness
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpiperidine |
InChI |
InChI=1S/C9H17N3/c1-8-3-2-6-12(7-8)9-10-4-5-11-9/h8H,2-7H2,1H3,(H,10,11) |
InChI 键 |
DHPYYBVLZHEZBE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)C2=NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



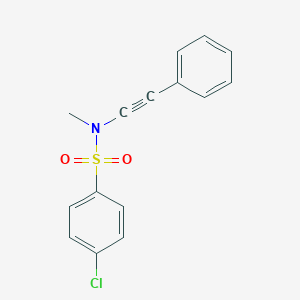
![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)

